

3-Methyl-6-nitro-1H-indazole molecular structure and formula

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Compound of Interest

Compound Name: 3-Methyl-6-nitro-1H-indazole

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An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of **3-Methyl-6-nitro-1H-indazole**. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Molecular Structure and Formula

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indazole core, which is comprised of a benzene ring fused to a pyrazole ring. A methyl group is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 6-position. The presence of the electron-withdrawing nitro group and the indazole nucleus makes it a versatile building block in medicinal chemistry.^{[1][2]}

The molecular formula for **3-Methyl-6-nitro-1H-indazole** is $C_8H_7N_3O_2$.^[2]

Molecular Structure:

Physicochemical Properties

A summary of the key quantitative data for **3-Methyl-6-nitro-1H-indazole** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	177.16 g/mol	[2]
Melting Point	187-188 °C	[3]
Boiling Point	384.9 ± 22.0 °C (Predicted)	[3]
Density	1.437 g/cm ³	[3]
Appearance	Beige to Dark Yellow Solid	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Experimental Protocols

Synthesis of 3-Methyl-6-nitro-1H-indazole from 2-Ethyl-5-nitroaniline

This protocol details a common and effective method for the synthesis of **3-Methyl-6-nitro-1H-indazole**.[\[1\]](#)

Materials:

- 2-Ethyl-5-nitroaniline
- Glacial Acetic Acid
- Sodium Nitrite
- Water
- Hexane
- Ethyl Acetate

- Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware and equipment (round-bottom flask, stirrer, filtration apparatus, rotary evaporator)

Procedure:

- Diazotization:
 - Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid in a round-bottom flask.
 - Cool the mixture to 0 °C using an ice bath.
 - In a separate container, dissolve 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water.
 - Add the sodium nitrite solution to the cooled 2-ethyl-5-nitroaniline solution all at once with vigorous stirring.
 - Continue stirring the reaction mixture for 15 minutes at 25 °C.
- Cyclization and Isolation:
 - After 3 hours, remove any residual solid by filtration.
 - Allow the filtrate to stand at room temperature for 3 days.
 - Concentrate the solution under vacuum using a rotary evaporator.
 - Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.
 - Collect the solid product by filtration and wash it thoroughly with cold water.
- Purification:
 - Purify the crude product by flash chromatography on silica gel using a 4:1 hexane/ethyl acetate solvent system.
 - Collect the fractions containing the desired product and combine them.

- Remove the solvent under reduced pressure to yield **3-methyl-6-nitro-1H-indazole** as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Instrument: A 300 MHz or 500 MHz NMR spectrometer.
 - Parameters: Record the spectrum at room temperature. Use a standard pulse sequence.
 - Expected Chemical Shifts (in DMSO-d₆): ¹H NMR spectra are expected to show characteristic signals for the aromatic protons and the methyl group protons. A patent describing a similar synthesis provides the following data for a related compound, 2,3-dimethyl-6-nitro-2H-indazole, which can serve as a reference: δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=8.9Hz, 1H), 7.94 (d, J=9.1Hz, 1H), 8.51 (s, 1H).^[4]
- ¹³C NMR Spectroscopy:
 - Sample Preparation: Use the same sample prepared for ¹H NMR.
 - Instrument: A 75 MHz or 125 MHz NMR spectrometer.
 - Parameters: Employ a standard proton-decoupled pulse sequence.
 - Expected Chemical Shifts: The spectrum will display distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy:

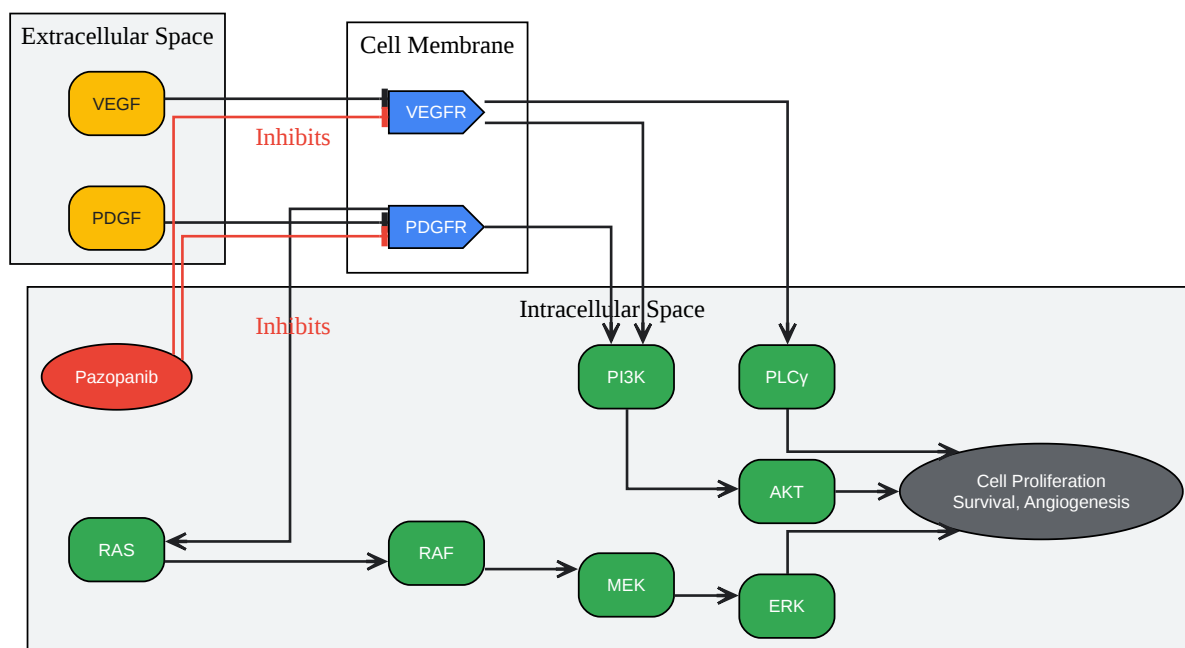
- Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure: Record the spectrum over the range of 4000-400 cm^{-1} .
- Expected Bands: Look for characteristic absorption bands corresponding to the N-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), and the symmetric and asymmetric stretches of the nitro group (typically around 1522 cm^{-1} and 1347 cm^{-1}).^[5]

Biological Relevance and Signaling Pathways

3-Methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. Pazopanib targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR- α and - β).^[6] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that are critical for tumor growth and angiogenesis (the formation of new blood vessels).

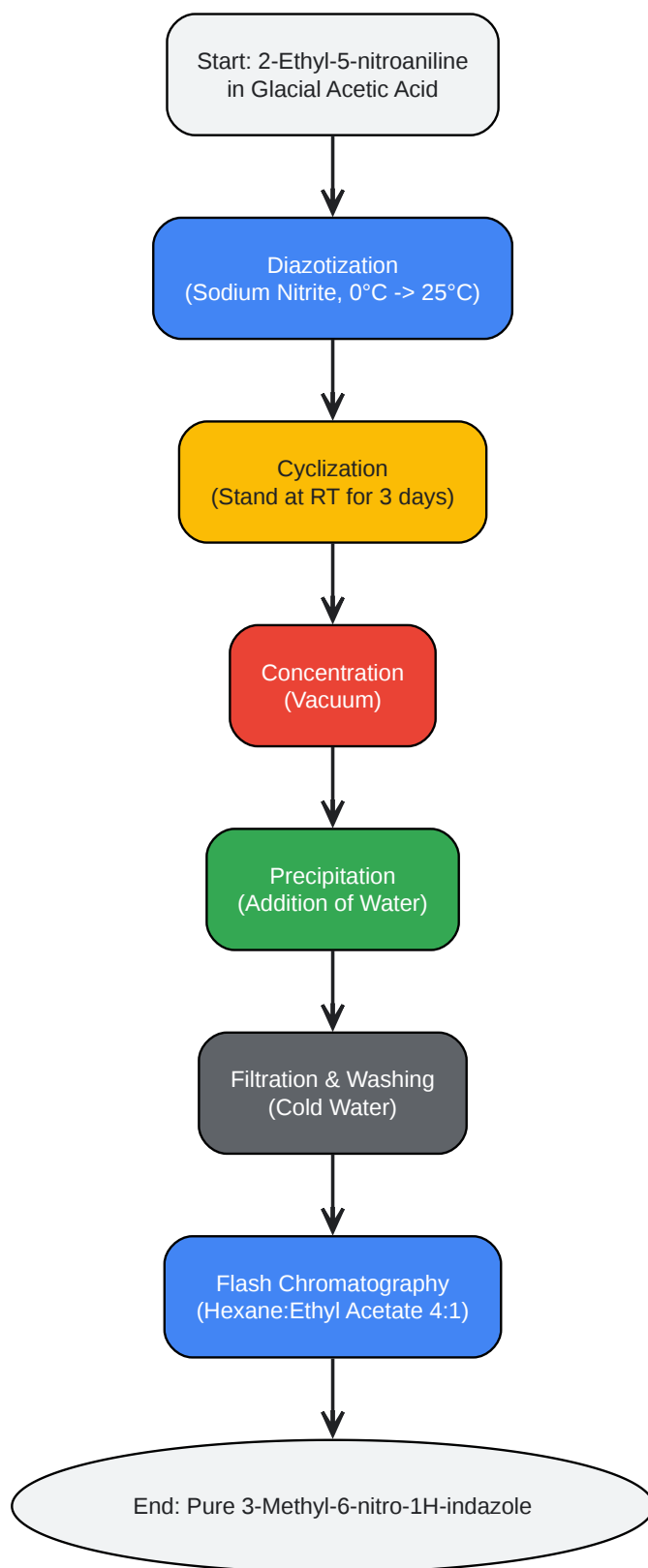
The diagram below illustrates the simplified signaling pathways inhibited by Pazopanib.



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Caption: Pazopanib Inhibition of VEGFR and PDGFR Signaling Pathways.

The experimental workflow for the synthesis and purification of **3-Methyl-6-nitro-1H-indazole** is outlined in the following diagram.



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Caption: Synthesis and Purification Workflow for **3-Methyl-6-nitro-1H-indazole**.

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